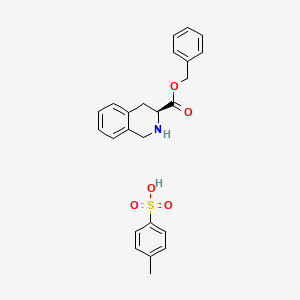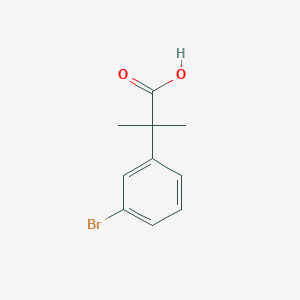
2-(3-溴苯基)-2-甲基丙酸
概述
描述
The compound "2-(3-Bromophenyl)-2-methylpropanoic acid" is a brominated aromatic compound with a propanoic acid moiety. It is structurally related to various compounds studied in the provided papers, such as 3-aryl-2-bromopropanoic acids and their derivatives, which have been used in the synthesis of oxazine, thiazine, and quinoxaline derivatives . The presence of the bromine atom on the aromatic ring makes it a potential candidate for further chemical reactions, particularly those involving palladium-catalyzed coupling reactions .
Synthesis Analysis
The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of similar (\beta)-hydroxy esters . The synthesis of 3-aryl-2-bromopropanoic acid esters, which are structurally related to the compound of interest, has been achieved and used as precursors for heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)-2-methylpropanoic acid would consist of a bromine atom ortho to the carboxylic acid group on the aromatic ring. This positioning can influence the reactivity and the types of reactions the compound can undergo. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been analyzed, showing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures .
Chemical Reactions Analysis
The presence of the bromine atom on the aromatic ring of 2-(3-Bromophenyl)-2-methylpropanoic acid suggests that it could undergo various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane, a related compound, is known to eliminate ethylene after a hydrogen exchange between the methyl group and the ortho positions of the phenyl ring . This indicates that brominated compounds can undergo interesting rearrangements and eliminations. Furthermore, the compound could potentially be involved in the biosynthesis of benzoic acid and salicylic acid, as seen with 3-hydroxy-3-phenylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenyl)-2-methylpropanoic acid would likely include a relatively high melting point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds. The bromine atom would contribute to the compound's density and could also influence its boiling point. The compound's solubility in organic solvents would be expected, given the presence of both a polar carboxylic acid group and a nonpolar brominated aromatic ring. The reactivity of the compound would be significantly influenced by the bromine substituent, which could participate in electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic substitution reactions .
科学研究应用
对映选择性合成与有机化学
氨基酸衍生物的对映选择性合成:该化合物可用于对映选择性合成 3-氨基丙酸衍生物,它们是芳香族氨基酸的类似物。这个过程涉及对源自手性恶唑烷酮的烯醇盐的亲电攻击 (Arvanitis 等,1998).
噁嗪、噻嗪和喹喔啉衍生物的合成:该化合物用于合成各种衍生物,包括噁嗪、噻嗪和喹喔啉,它们在药物化学中很重要 (Pokhodylo 等,2021).
溴苯酚衍生物的合成:它用于合成各种溴苯酚衍生物,它们在生物医学领域具有潜在应用 (Zhao 等,2004).
抗炎活性
- 抗炎化合物的开发:研究人员已经研究了该化合物的衍生物的抗炎活性,表明其在开发新的非甾体抗炎药 (NSAIDs) 中的潜力 (Dilber 等,2008).
结构和机理研究
分子结构分析:已经分析了相关溴苯基化合物的结构,有助于理解有机化学中的分子构象 (Kang,2010).
化学反应中的机理见解:研究探索了该化合物在各种化学反应中的作用,提供了对反应机理和途径的见解 (MatsumotoTakashi & FukuiKenji,1972).
安全和危害
未来方向
属性
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510289 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
81606-47-5 | |
| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

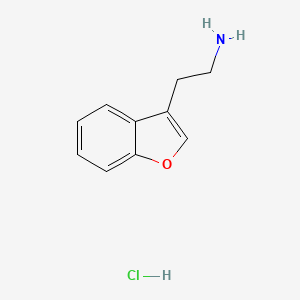
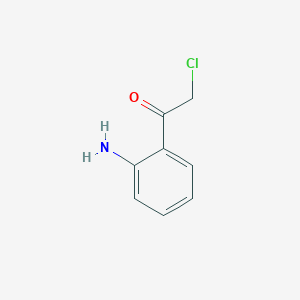
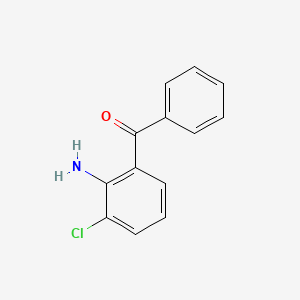
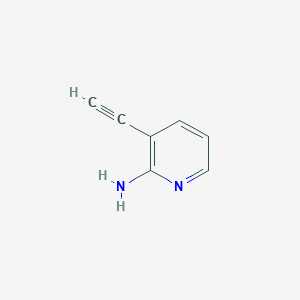
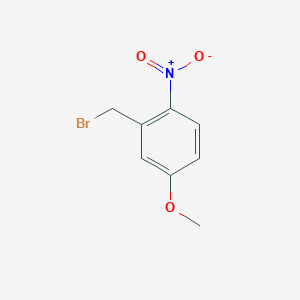
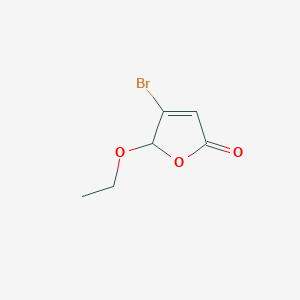
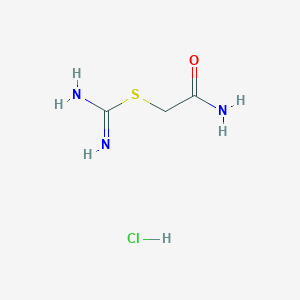
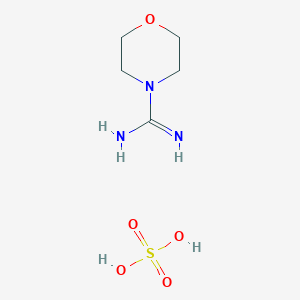
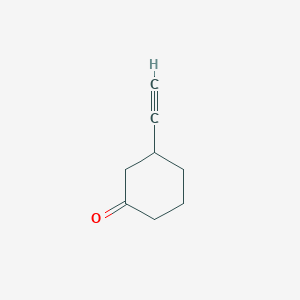
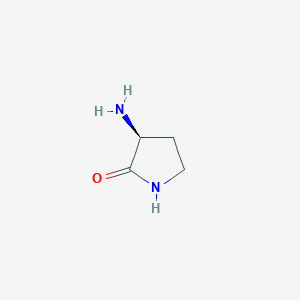
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)
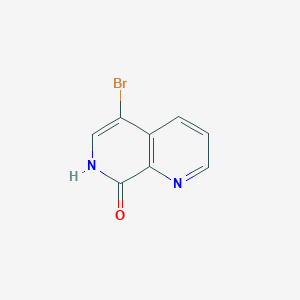
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
